(Rac)-AZD3839 Exhibits Markedly Faster Binding Off-Rate Kinetics Compared to AZD3293
In a direct head-to-head surface plasmon resonance (SPR) assay, (Rac)-AZD3839 demonstrated a significantly faster dissociation rate from the BACE1 enzyme compared to the later-generation inhibitor AZD3293 (Lanabecestat). (Rac)-AZD3839 was used as a reference compound to characterize the unusually slow off-rate of AZD3293, where AZD3293 dissociated 'significantly slower' than (Rac)-AZD3839, as visualized in the direct binding assay [1]. The slow off-rate of AZD3293 required a specific displacement experiment using (Rac)-AZD3839 as a competitor to confirm binding reversibility, which took approximately 15 hours for (Rac)-AZD3839 to displace AZD3293 [1].
| Evidence Dimension | BACE1 Binding Kinetics (Dissociation Rate) |
|---|---|
| Target Compound Data | Fast off-rate; displaced AZD3293 over ~15 hours |
| Comparator Or Baseline | AZD3293 (Lanabecestat): Significantly slower dissociation |
| Quantified Difference | Qualitative difference in dissociation rate; time to displace AZD3293 was ~15 hours |
| Conditions | SPR Biacore assay with human BACE1 |
Why This Matters
Faster dissociation kinetics may translate to a different pharmacodynamic profile in vivo, making (Rac)-AZD3839 a more suitable tool for acute or time-sensitive target engagement studies where prolonged BACE1 inhibition is undesirable.
- [1] Eketjäll S, et al. AZD3293: A novel, orally active BACE1 inhibitor with high potency and permeability and markedly slow off-rate kinetics. J Alzheimers Dis. 2016;50(4):1109-1123. View Source
